N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide
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Overview
Description
N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide is an organic compound that features a furan ring, a phenyl group, and a sulfonylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenyl group: The furan ring is then functionalized with a phenyl group via electrophilic aromatic substitution.
Introduction of the sulfonyl group: The phenyl-furan intermediate is sulfonated using reagents such as chlorosulfonic acid or sulfur trioxide.
Acetylation: Finally, the sulfonylated intermediate is acetylated using acetic anhydride or acetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: N-{[4-(5-carboxyfuran-2-yl)phenyl]sulfonyl}acetamide.
Reduction: N-{[4-(5-hydroxymethylfuran-2-yl)phenyl]sulfonyl}acetamide.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonamide-sensitive enzymes.
Materials Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.
Biological Studies: It can be used as a probe to study the interactions of sulfonyl-containing compounds with biological macromolecules.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The formyl group can also participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(5-carboxyfuran-2-yl)phenyl]sulfonyl}acetamide
- N-{[4-(5-hydroxymethylfuran-2-yl)phenyl]sulfonyl}acetamide
- N-{[4-(5-methylfuran-2-yl)phenyl]sulfonyl}acetamide
Uniqueness
N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide is unique due to the presence of the formyl group, which imparts distinct reactivity and binding properties. This makes it a valuable intermediate for the synthesis of more complex molecules and a useful tool in various research applications.
Properties
IUPAC Name |
N-[4-(5-formylfuran-2-yl)phenyl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5S/c1-9(16)14-20(17,18)12-5-2-10(3-6-12)13-7-4-11(8-15)19-13/h2-8H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILMWRCUVBRJKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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